(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one
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Overview
Description
3-HYDROXY-10,13-DIMETHYL-16-{(E)-1-[4-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1,2,3,4,7,8,9,10,11,12,13,14,15,16-TETRADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is a complex organic compound with a unique structure It belongs to the class of cyclopenta[a]phenanthrene derivatives and is characterized by the presence of a trifluoromethoxyphenyl group and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-10,13-DIMETHYL-16-{(E)-1-[4-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1,2,3,4,7,8,9,10,11,12,13,14,15,16-TETRADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves several steps:
Formation of the Cyclopenta[a]phenanthrene Core: The initial step involves the construction of the cyclopenta[a]phenanthrene core through a series of cyclization reactions.
Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction.
Hydroxylation and Methylation: Hydroxylation and methylation reactions are carried out to introduce the hydroxyl and methyl groups at specific positions on the core structure.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Derivatives with various substituents on the trifluoromethoxyphenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, the compound’s potential therapeutic properties are investigated. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in areas such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 3-HYDROXY-10,13-DIMETHYL-16-{(E)-1-[4-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1,2,3,4,7,8,9,10,11,12,13,14,15,16-TETRADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[a]phenanthrene Derivatives: Compounds with similar core structures but different substituents.
Trifluoromethoxyphenyl Derivatives: Compounds with the trifluoromethoxyphenyl group but different core structures.
Uniqueness
The uniqueness of 3-HYDROXY-10,13-DIMETHYL-16-{(E)-1-[4-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-1,2,3,4,7,8,9,10,11,12,13,14,15,16-TETRADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE lies in its combination of structural features. The presence of the trifluoromethoxyphenyl group, multiple methyl groups, and the hydroxyl group contribute to its unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H31F3O3 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(16E)-3-hydroxy-10,13-dimethyl-16-[[4-(trifluoromethoxy)phenyl]methylidene]-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C27H31F3O3/c1-25-11-9-19(31)15-18(25)5-8-21-22(25)10-12-26(2)23(21)14-17(24(26)32)13-16-3-6-20(7-4-16)33-27(28,29)30/h3-7,13,19,21-23,31H,8-12,14-15H2,1-2H3/b17-13+ |
InChI Key |
FXBIRHRIYHYRSO-GHRIWEEISA-N |
Isomeric SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)OC(F)(F)F)/C4=O)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)OC(F)(F)F)C4=O)C)O |
Origin of Product |
United States |
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